molecular formula C8H7N3O B3428258 3-Aminoquinoxalin-5-ol CAS No. 659729-72-3

3-Aminoquinoxalin-5-ol

Cat. No.: B3428258
CAS No.: 659729-72-3
M. Wt: 161.16 g/mol
InChI Key: IAJRZNDPHHPJDB-UHFFFAOYSA-N
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Description

3-Aminoquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing bicyclic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and catalysis. The structure of this compound consists of a quinoxaline ring with an amino group at the third position and a hydroxyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoquinoxalin-5-ol typically involves the reaction of o-phenylenediamine with ethyl oxamate. This reaction is carried out under reflux conditions in ethanol, leading to the formation of the quinoxaline ring. The reaction conditions are optimized to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxalin-2(1H)-one derivatives.

    Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted quinoxalines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.

Major Products Formed: The major products formed from these reactions include quinoxalin-2(1H)-one derivatives, dihydroquinoxalines, and various substituted quinoxalines .

Scientific Research Applications

3-Aminoquinoxalin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Aminoquinoxalin-5-ol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It is believed to exert its effects through the generation of reactive oxygen species and interference with electron transport pathways. These interactions lead to the disruption of cellular processes, resulting in antimicrobial and anticancer effects .

Comparison with Similar Compounds

    Quinoxalin-2(1H)-one: Similar in structure but lacks the amino and hydroxyl groups.

    3-Aminoquinoxalin-2(1H)-one: Similar but with the amino group at the third position and a carbonyl group at the second position.

    5-Hydroxyquinoxaline: Similar but with a hydroxyl group at the fifth position and no amino group.

Uniqueness: 3-Aminoquinoxalin-5-ol is unique due to the presence of both amino and hydroxyl groups on the quinoxaline ring. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Properties

IUPAC Name

3-aminoquinoxalin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-4-10-5-2-1-3-6(12)8(5)11-7/h1-4,12H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJRZNDPHHPJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312986
Record name 5-Quinoxalinol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659729-72-3
Record name 5-Quinoxalinol, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659729-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Quinoxalinol, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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